1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951213
InChI: InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3
SMILES:
Molecular Formula: C24H17ClN2O3
Molecular Weight: 416.9 g/mol

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14951213

Molecular Formula: C24H17ClN2O3

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C24H17ClN2O3
Molecular Weight 416.9 g/mol
IUPAC Name 1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3
Standard InChI Key QEMMJMNSQQJUTP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl

Introduction

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a chromeno-pyrrole core with various substituents, including a chlorophenyl group, methyl groups, and a pyridine derivative. This unique arrangement contributes to its distinct chemical and biological properties, making it an object of interest in scientific research.

Synthesis Methods

The synthesis of compounds in this class typically involves multi-step organic reactions. Common methods include the use of solvents such as acetic acid or ethanol under reflux conditions to facilitate the reaction. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

Compounds with similar structures often exhibit activities such as anti-inflammatory or anti-cancer properties. The mechanism of action for 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not extensively documented but can be inferred based on similar compounds.

Comparison with Similar Compounds

Compound NameMolecular FormulaSimilarity Index
4-Methyl-1-phenylquinolin-2(1H)-oneC16H13N0.89
N-(4-(Adamantan-1-yl)phenyl)acetamideC17H22N0.78
N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamideC15H18N4O0.79
7-Amino-4-methylquinolin-2(1H)-oneC10H10N4O0.81
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dioneC10H6ClNO20.76

The uniqueness of 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Research Findings and Future Directions

Experimental techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) may be employed to study the interactions of this compound with biological systems. Further research is needed to fully explore its potential therapeutic applications and to understand its mechanism of action at the molecular level.

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